molecular formula C15H25NO4 B8690376 1-Boc-4-(2-Ethoxycarbonylvinyl)piperidine

1-Boc-4-(2-Ethoxycarbonylvinyl)piperidine

Cat. No.: B8690376
M. Wt: 283.36 g/mol
InChI Key: XOSLGZABCJLALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Butyl 4-(3-ethoxy-3-oxoprop-1-enyl)-tetrahydropyridine-1(2H)-carboxylate: is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydropyridine ring substituted with a t-butyl ester group and an ethoxy-oxopropenyl side chain, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(2-Ethoxycarbonylvinyl)piperidine typically involves multiple steps, including the formation of the tetrahydropyridine ring and the introduction of the t-butyl ester and ethoxy-oxopropenyl groups. One common method involves the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the t-Butyl Ester Group: This step often involves esterification reactions using t-butyl alcohol and an acid catalyst.

    Addition of the Ethoxy-Oxopropenyl Side Chain: This can be done through a condensation reaction with ethyl acetoacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

t-Butyl 4-(3-ethoxy-3-oxoprop-1-enyl)-tetrahydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

t-Butyl 4-(3-ethoxy-3-oxoprop-1-enyl)-tetrahydropyridine-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-(2-Ethoxycarbonylvinyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    t-Butyl 4-(3-oxoprop-1-enyl)-tetrahydropyridine-1(2H)-carboxylate: Lacks the ethoxy group, which may affect its reactivity and applications.

    Ethyl 4-(3-ethoxy-3-oxoprop-1-enyl)-tetrahydropyridine-1(2H)-carboxylate: Contains an ethyl ester instead of a t-butyl ester, potentially altering its physical and chemical properties.

Uniqueness

t-Butyl 4-(3-ethoxy-3-oxoprop-1-enyl)-tetrahydropyridine-1(2H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the t-butyl ester and ethoxy-oxopropenyl groups makes it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

tert-butyl 4-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H25NO4/c1-5-19-13(17)7-6-12-8-10-16(11-9-12)14(18)20-15(2,3)4/h6-7,12H,5,8-11H2,1-4H3

InChI Key

XOSLGZABCJLALW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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